Product packaging for 4-Bromomethyl-6,7-dimethoxycoumarin(Cat. No.:CAS No. 88404-25-5)

4-Bromomethyl-6,7-dimethoxycoumarin

Cat. No.: B014644
CAS No.: 88404-25-5
M. Wt: 299.12 g/mol
InChI Key: JGODLBJJCNQFII-UHFFFAOYSA-N
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Description

Synthesis of 4-Bromomethyl-6,7-dimethoxycoumarin

The primary route for synthesizing the coumarin (B35378) backbone of this compound is the Pechmann condensation. This classic reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For this compound, the logical precursors are 3,4-dimethoxyphenol (B20763) and an ester of 4-bromoacetoacetic acid, such as ethyl 4-bromoacetoacetate.

The reaction is typically catalyzed by a strong protic acid, like sulfuric acid, or a Lewis acid. The mechanism commences with the formation of an ester or transesterification, followed by an intramolecular electrophilic attack on the activated aromatic ring, and subsequent dehydration to form the coumarin ring system.

A general procedure, as outlined in patents for similar 4-halomethyl coumarins, involves the reaction of the phenol and the γ-haloacetoacetic ester in the presence of concentrated sulfuric acid. The control of reaction temperature is crucial for optimizing the yield and minimizing side products.

Derivatization Reactions

The utility of this compound lies in its ability to act as a derivatizing agent, particularly for carboxylic acids. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The bromomethyl group is a reactive electrophile that readily undergoes nucleophilic substitution with the carboxylate anion of an acid. This reaction results in the formation of a highly fluorescent ester derivative, which can be easily detected at low concentrations using fluorescence spectroscopy.

This derivatization is instrumental in the analysis of a wide range of carboxylic acids by High-Performance Liquid Chromatography (HPLC), especially for those that lack a native chromophore or fluorophore. The process enhances detection sensitivity and allows for the quantification of various important acidic compounds in complex matrices.

Table 1: Examples of Compounds Derivatized with this compound

Analyte ClassSpecific ExamplesApplication
Fibrate DrugsClofibric acid, Bezafibric acid, Fenofibric acidQuantitation in liver tissue by liquid chromatography. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
PeptidesGlutathioneDetermination of concentration by mass spectrometry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
General Carboxylic AcidsFatty acidsReversed-phase HPLC separation and detection. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The derivatization reaction is often facilitated by a catalyst, such as a crown ether, in an aprotic solvent. The crown ether complexes with the counter-ion of the carboxylate salt, increasing the nucleophilicity of the carboxylate anion and promoting the reaction with the bromomethylcoumarin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrO4 B014644 4-Bromomethyl-6,7-dimethoxycoumarin CAS No. 88404-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGODLBJJCNQFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237025
Record name 4-Bromomethyl-6,7-dimethoxycoumarin
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Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88404-25-5
Record name 4-Bromomethyl-6,7-dimethoxycoumarin
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Record name 4-Bromomethyl-6,7-dimethoxycoumarin
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Record name 4-Bromomethyl-6,7-dimethoxycoumarin
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Analytical Methodologies

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Commercial suppliers typically report purities of greater than 98.0% as determined by HPLC. avantorsciences.comvwr.com

A typical HPLC method for the analysis of coumarin (B35378) compounds involves reversed-phase chromatography. This technique utilizes a nonpolar stationary phase, commonly a C18 column, and a polar mobile phase. The mobile phase is usually a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to ensure the analyte is in its neutral form and to improve peak shape.

Detection is most commonly performed using a UV detector, as the coumarin ring system possesses strong ultraviolet absorbance. For higher sensitivity and for the analysis of its fluorescent derivatives, a fluorescence detector is employed. The excitation and emission wavelengths for the derivatized products are key parameters for achieving optimal sensitivity. For instance, the reaction product of this compound with acetic acid exhibits fluorescence with an excitation wavelength (λex) of 322 nm and an emission wavelength (λem) of 395 nm. sigmaaldrich.com

Table 2: Illustrative HPLC Parameters for Coumarin Analysis

ParameterTypical Value/Condition
Column Reversed-phase C18, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% acid, e.g., formic acid)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV or Fluorescence
Temperature Ambient

Method validation for purity assessment would involve demonstrating specificity, linearity, accuracy, precision, and limits of detection and quantitation according to established guidelines.

Advanced Spectroscopic and Photophysical Investigations of 4 Bromomethyl 6,7 Dimethoxycoumarin and Its Derivatives

Fluorescence Spectroscopy of Coumarin (B35378) Scaffolds

4-Bromomethyl-6,7-dimethoxycoumarin is a fluorescent labeling agent utilized in various scientific research applications, particularly in the chromatographic detection of carboxylic acids. sigmaaldrich.commedchemexpress.com Its coumarin scaffold is the basis for its notable photophysical properties.

Excitation and Emission Maxima Analysis

The fluorescence characteristics of coumarin derivatives are dictated by their excitation and emission maxima. For instance, the ester formed from the reaction of this compound with acetic acid displays an excitation maximum (λex) at 322 nm and an emission maximum (λem) at 395 nm. sigmaaldrich.com In another application, where it was used to label maslinic acid (MA), the resulting derivative showed an excitation wavelength of 365 nm and an emission wavelength of 410 nm. pubcompare.ai When used to label the (Ca2+-Mg2+)-ATPase, the resulting conjugate exhibited an excitation maximum of 320 nm and an emission maximum centered at 440 nm. electronicsandbooks.com A derivative, 4-bromomethyl-7-methoxycoumarin, shows similar fluorescence properties with an excitation at 322 nm and emission at 395 nm after derivatization. sigmaaldrich.com

Here is an interactive data table summarizing the excitation and emission maxima for this compound and its derivatives:

Compound/DerivativeExcitation Maxima (λex)Emission Maxima (λem)
This compound with acetic acid322 nm395 nm
This compound with maslinic acid365 nm410 nm
This compound-labeled (Ca2+-Mg2+)-ATPase320 nm440 nm
4-Bromomethyl-7-methoxycoumarin (after derivatization)322 nm395 nm

Quantum Yield Determination

Fluorescence Lifetime Measurements

Fluorescence lifetime measurements provide insights into the excited state dynamics of a fluorophore. For some coumarin derivatives, fluorescence lifetimes have been measured to understand their photophysical behavior. For example, the fluorescence lifetime of certain 4-bromomethyl-7-methyl coumarins has been measured in butanol at various temperatures. researchgate.net However, specific fluorescence lifetime data for this compound is not detailed in the provided search results.

Solvatochromic Studies and Environmental Sensitivity

Effect of Solvent Polarity on Spectroscopic Properties

The spectroscopic properties of coumarin derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net Studies on related coumarins, such as 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin, have shown that changes in solvent polarity affect the absorption and fluorescence spectra. nih.gov Generally, an increase in solvent polarity can lead to shifts in the emission maxima. nih.gov For many coumarins, the excited state is more polar than the ground state, leading to a bathochromic (red) shift in emission with increasing solvent polarity. researchgate.net This sensitivity to the local environment makes these compounds useful as fluorescent probes. researchgate.net The relationship between complexation free energy and the empirical solvent polarity parameter ET(30) has been used to predict binding strength in various solvents. iupac.org

Dipole Moment Determination in Ground and Excited States

The solvatochromic shift method is employed to determine the dipole moments of molecules in their ground (μg) and excited (μe) states. researchgate.net For many coumarin derivatives, the excited state dipole moment is found to be higher than the ground state dipole moment, indicating a significant redistribution of π-electron density upon excitation. researchgate.netnih.gov This change in dipole moment is a key factor in their environmental sensitivity. researchgate.net For instance, in studies of other coumarins, it was determined that the dipole moments of the excited state were higher than those of the ground state. researchgate.netnih.gov These determinations often involve analyzing the shifts in absorption and fluorescence spectra as a function of the solvent's dielectric constant and refractive index, using equations like the Lippert-Mataga and Bakhshiev equations. nih.govresearchgate.net

Applications in Advanced Analytical Methodologies and Chemical Biology Research

High-Performance Liquid Chromatography (HPLC) Applications

4-Bromomethyl-6,7-dimethoxycoumarin is extensively utilized as a fluorescent labeling reagent in HPLC to facilitate the separation and detection of carboxylic acids. By reacting with the carboxylic acid group, it forms a highly fluorescent ester derivative, which can be easily detected with high sensitivity.

Pre-column derivatization is a technique where the analyte of interest is chemically modified before its introduction into the HPLC system. This process is particularly advantageous for compounds that lack a suitable chromophore or fluorophore for sensitive detection. This compound serves as an excellent derivatizing agent for carboxylic acids, converting them into fluorescent esters that can be readily analyzed by reversed-phase HPLC with fluorescence detection.

The derivatization of fatty acids and their metabolites with this compound has proven to be a valuable method for their quantitative analysis. A notable application is in the study of lauric acid metabolism. An HPLC method has been developed to identify and measure the two main metabolites of lauric acid, (ω-1)- and ω-hydroxylauric acid, in rat and human liver microsomes. This method is based on the esterification of the metabolites and the substrate with this compound. The resulting fluorescent derivatives allow for accurate and reproducible quantification with a detection limit of 75 pg (0.37 pmol). The extraction efficiencies for the metabolites and residual substrate were found to be greater than 85%.

Table 1: HPLC Analysis of Lauric Acid Metabolites after Derivatization

ParameterValue
Analyte(ω-1)- and ω-hydroxylauric acid
Derivatizing AgentThis compound
Detection MethodFluorimetric and Radiometric
Detection Limit75 pg (0.37 pmol)
Extraction Efficiency> 85%

In the analysis of drug compounds, derivatization plays a crucial role in enhancing analytical methods. For the determination of the anti-cancer drug 5-fluorouracil (B62378) (5-FU) in human plasma, a robust analytical method using HPLC-tandem mass spectrometry (HPLC-MS/MS) has been developed. This method involves a pre-column derivatization step. It is important to note that the specific derivatizing agent used in a prominent study was 4-bromomethyl-7-methoxycoumarin, a closely related compound to this compound. This derivatization allowed for a lower limit of quantitation of 1.0 ng/mL from 500 µL of plasma. The recovery of 5-FU averaged 76.1%, and the assay demonstrated high accuracy and precision.

The primary advantage of using this compound as a derivatizing agent is the significant enhancement of detection sensitivity. The coumarin (B35378) moiety is highly fluorescent, and upon reaction with a carboxylic acid, it imparts this property to the analyte. This allows for the use of highly sensitive fluorescence detectors in HPLC, enabling the detection and quantification of analytes at very low concentrations that would be otherwise undetectable by standard UV-Vis absorption detectors.

Pre-column Derivatization for Carboxylic Acid Detection and Separation

Mass Spectrometry (MS) Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of high-molecular-weight compounds. However, its application to low-molecular-weight compounds can be challenging. Derivatization with reagents like this compound can overcome these limitations.

For the analysis of low-molecular-weight compounds that are difficult to detect directly by MALDI-TOF MS, derivatization can be employed to increase their mass and improve their ionization efficiency.

A simple and effective analytical method has been developed for the determination of the tripeptide glutathione (GSH) using MALDI-TOF MS. This method is based on the derivatization of GSH with this compound. The derivatization reaction yields a product that can be readily detected. The method demonstrated good linearity over a concentration range of 1.0-100.0 μM and was successfully applied to monitor GSH concentrations in human blood.

Similarly, a method for the determination of lipoic acid has been developed using both capillary liquid chromatography with ultraviolet detection (CapLC–UV) and MALDI-TOF MS. For the MALDI-TOF MS analysis, derivatization with this compound increased the ionization of lipoic acid. The resulting derivative was detected at an m/z of 683. This method provided a detection limit of 4 fmol and was effectively used to detect lipoic acid in dietary supplements and cosmetics.

Table 2: MALDI-TOF MS Analysis of Low Molecular Weight Compounds after Derivatization

AnalyteDerivatizing AgentKey Findings
Glutathione (GSH)This compoundGood linearity (1.0-100.0 μM), successfully applied to human blood samples.
Lipoic AcidThis compoundDetected at m/z 683, detection limit of 4 fmol, applied to dietary supplements and cosmetics.

Strategies for Improved Ionization and Fragmentation

In the field of mass spectrometry, derivatization with a tag like this compound is a key strategy for improving the analysis of target molecules. The coumarin tag enhances ionization efficiency, particularly in techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI), facilitating the detection of derivatized analytes.

Researchers utilize these predictable fragmentation patterns to confirm the identity of labeled molecules and to perform structural elucidation. For example, the determination of glutathione concentration in human peripheral blood has been achieved using MALDI time-of-flight (TOF) mass spectrometry following derivatization with this compound. The analysis of these fragmentation pathways is crucial for the structural characterization of both synthetic and naturally occurring compounds. nih.gov

Mass Spectrometry TechniqueApplication with this compoundKey Advantage
Electrospray Ionization (ESI)Analysis of labeled biomolecules and synthetic compounds. nih.govSoft ionization suitable for fragile molecules; allows for detailed fragmentation studies (MS/MS).
Matrix-Assisted Laser Desorption/Ionization (MALDI)Quantitation of the tripeptide glutathione in biological samples. High sensitivity and tolerance for complex mixtures, suitable for analyzing biomolecules like peptides.

Bioconjugation Chemistry and Fluorescent Probes

The reactive bromomethyl group makes this compound an excellent reagent for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. This reactivity allows it to function as a fluorescent label, rendering otherwise non-fluorescent molecules detectable.

This compound is extensively used as a fluorescent labeling reagent for molecules containing nucleophilic functional groups. Its primary application is in the derivatization of carboxylic acids for reversed-phase high-performance liquid chromatography (HPLC) separation and detection. medchemexpress.com The reaction forms a highly fluorescent ester, significantly lowering the limit of detection for many acidic compounds, including clofibric, bezafibric, and fenofibric acids.

Beyond carboxylic acids, the compound readily reacts with thiol (sulfhydryl) groups. This reactivity has been exploited for the determination of the thiol-containing tripeptide glutathione. Furthermore, it has been shown to react with cysteine residues on proteins, demonstrating its utility in protein labeling.

Biomolecule ClassFunctional Group TargetedExample ApplicationAnalytical Method
Carboxylic AcidsCarboxyl (-COOH)Quantitation of clofibric, bezafibric, and fenofibric acids in liver. High-Performance Liquid Chromatography (HPLC). medchemexpress.com
ThiolsSulfhydryl (-SH)Determination of glutathione in human peripheral blood. MALDI-TOF Mass Spectrometry.
ProteinsCysteine Residues (-SH)Labeling of (Ca2+-Mg2+)-ATPase to study conformational changes.Fluorescence Spectroscopy.

The strong fluorescence of the coumarin core is central to its function as a probe. After reacting with a target analyte, the resulting conjugate can be detected with high sensitivity using fluorescence detectors. This is particularly valuable in HPLC, where it enables the quantification of trace amounts of derivatized molecules. medchemexpress.com

While specific photophysical data for this compound is not extensively detailed, its chemical analog, 4-bromomethyl-7-methoxycoumarin, provides insight into its properties. Derivatives of this analog exhibit fluorescence emission in the range of 390-400 nm when excited around 325 nm. researchgate.netbezmialemscience.org This blue fluorescence is characteristic of many coumarin-based labels and is suitable for a wide range of biochemical assays. These probes are instrumental in converting non-fluorescent molecules into derivatives that can be easily detected and quantified.

The ability to target specific amino acid residues on a protein is a powerful tool in chemical biology. This compound has been used for the site-specific functionalization of enzymes. In a notable study, it was used to label the (Ca2+-Mg2+)-ATPase, an enzyme critical for calcium transport in sarcoplasmic reticulum. Research demonstrated that the compound specifically labels a single cysteine residue, Cys-344. This site-specific modification allowed researchers to use the attached coumarin fluorophore as a reporter to detect conformational changes in the enzyme upon binding to ligands such as Mg2+. The fluorescence intensity of the labeled ATPase was sensitive to both pH and the binding of magnesium ions, providing insights into the enzyme's structure-function relationship.

Mechanistic Studies in Enzymatic Reactions

Fluorogenic substrates are invaluable for studying enzyme kinetics and mechanisms. These molecules are typically non-fluorescent or weakly fluorescent but are converted into a highly fluorescent product by an enzymatic reaction, allowing for continuous monitoring of enzyme activity.

The chemical reactivity of this compound provides a basis for its potential use as a fluorogenic substrate for certain enzymes, such as haloalkane dehalogenases. The mechanism would involve a nucleophilic residue in the enzyme's active site attacking the electrophilic carbon of the bromomethyl group. This would result in the displacement of the bromide ion and the formation of a covalent bond between the enzyme and the 6,7-dimethoxycoumarin moiety.

This covalent modification of the enzyme would alter the local chemical environment of the fluorophore, leading to a detectable change in its fluorescence properties (either an increase or a shift in wavelength). This change would signal the enzymatic turnover event. While this compound is primarily known as a labeling reagent, this mechanism demonstrates its potential application in assays designed to monitor the activity of enzymes that can react with alkyl halides.

Elucidation of Enzyme Catalysis Mechanisms

The study of enzyme catalysis is fundamental to understanding biochemical pathways and developing novel therapeutics. Fluorogenic probes have emerged as powerful tools in this field, enabling real-time monitoring of enzyme activity with high sensitivity. Coumarin derivatives, in particular, are widely utilized due to their favorable photophysical properties, including strong fluorescence and environmental sensitivity.

This compound serves as a versatile scaffold for the synthesis of fluorogenic enzyme substrates. The core principle behind its application in elucidating enzyme catalysis mechanisms lies in the design of a substrate that is initially non-fluorescent or weakly fluorescent. Upon enzymatic action, a chemical transformation occurs that releases the highly fluorescent 6,7-dimethoxycoumarin fluorophore. The resulting increase in fluorescence intensity can be monitored over time to determine key kinetic parameters of the enzymatic reaction.

One common strategy involves the esterification of the bromomethyl group of this compound with a molecule that is a substrate for a specific hydrolase enzyme, such as an esterase or a lipase. In its esterified form, the fluorescence of the coumarin is quenched. When the enzyme cleaves the ester bond, the fluorescent coumarin is released, leading to a "turn-on" fluorescent signal. This method allows for the continuous and sensitive detection of enzyme activity.

The rate of the enzymatic reaction can be determined by measuring the initial velocity of the fluorescence increase at different substrate concentrations. This data can then be used to calculate important kinetic constants, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. jasco-global.com By studying how these parameters are affected by changes in reaction conditions or the presence of inhibitors, researchers can gain a deeper understanding of the enzyme's catalytic mechanism.

Fluorogenic assays based on coumarin derivatives are amenable to high-throughput screening, making them valuable for the discovery of enzyme inhibitors. nih.govencyclopedia.pubresearchgate.net Furthermore, the sensitivity of these assays allows for the use of small sample volumes and low enzyme concentrations, which is particularly advantageous when working with purified or rare enzymes. nih.govencyclopedia.pubresearchgate.net

While the direct use of this compound in published enzyme catalysis studies is not extensively documented, its structural features and the established use of similar coumarin-based probes provide a strong basis for its application in this area. For instance, acetyloxymethyl-6,7-dimethoxycoumarin has been investigated as a potential substrate for hydrolase enzymes. nih.gov This suggests that other derivatives of 6,7-dimethoxycoumarin, synthesized from the 4-bromomethyl precursor, could be tailored to study a wide range of enzymes.

The table below illustrates hypothetical research findings from the application of a this compound-derived substrate in the study of an esterase.

Enzyme StudiedSubstrate Derived From this compoundResearch FocusKey Findings
Porcine Liver Esterase(6,7-Dimethoxycoumarin-4-yl)methyl acetateKinetic characterizationThe enzyme exhibits Michaelis-Menten kinetics with a Km of 50 µM and a Vmax of 10 µmol/min/mg.
Human Carboxylesterase 1(6,7-Dimethoxycoumarin-4-yl)methyl butyrateInhibitor screeningIdentification of a competitive inhibitor with a Ki of 5 µM.
Candida antarctica Lipase B(6,7-Dimethoxycoumarin-4-yl)methyl oleatepH-dependence of activityThe enzyme shows optimal activity at pH 7.5, with a sharp decrease at acidic or alkaline pH.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Computations for Electronic Structure and Reactivity

These studies typically utilize methods like the B3LYP functional with a basis set such as 6-311++G(d,p) to optimize the molecular geometry and calculate key electronic parameters. researchgate.netnanoient.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nanoient.org A smaller gap suggests higher reactivity. nanoient.org

Furthermore, the Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution and identifying reactive sites. The MESP map reveals regions of negative potential, which are susceptible to electrophilic attack, and positive potential, which are prone to nucleophilic attack. nanoient.org For coumarin (B35378) derivatives, the electron-withdrawing nature of the lactone ring and the electron-donating effects of the methoxy (B1213986) groups significantly influence the MESP.

Table 1: Representative Electronic Properties of a Substituted Coumarin Derivative (based on related compounds)

ParameterDescriptionTypical Computational Method
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.DFT (e.g., B3LYP/6-311++G(d,p))
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.Calculated from HOMO and LUMO energies
Molecular Electrostatic Potential (MESP)Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.Calculated from the optimized geometry

Prediction of Spectroscopic Properties and Transitions

Computational methods are also adept at predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating the electronic absorption spectra (UV-Vis) of organic molecules. nanoient.org

By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensities of electronic transitions. researchgate.net For 4-Bromomethyl-6,7-dimethoxycoumarin, these calculations would likely reveal transitions involving the π-electron system of the coumarin core, modulated by the electronic effects of the methoxy and bromomethyl substituents.

Similarly, the vibrational spectra (Infrared and Raman) can be simulated using DFT. The calculation of harmonic vibrational frequencies, after appropriate scaling to account for anharmonicity and other factors, can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.netnanoient.org This detailed vibrational analysis provides a deeper understanding of the molecule's structural characteristics.

Table 2: Predicted Spectroscopic Data for a Substituted Coumarin Derivative (Illustrative)

Spectroscopic TechniquePredicted ParameterComputational Method
UV-Vis SpectroscopyMaximum Absorption Wavelength (λmax), Oscillator StrengthTD-DFT
Infrared (IR) SpectroscopyVibrational Frequencies, IR IntensitiesDFT (e.g., B3LYP/6-311++G(d,p))
Raman SpectroscopyVibrational Frequencies, Raman ActivitiesDFT (e.g., B3LYP/6-311++G(d,p))

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asrjetsjournal.org This method is particularly valuable in drug discovery for predicting the binding mode of a ligand to the active site of a protein. wikipedia.org

While specific molecular docking studies involving this compound are not prominently featured in the available literature, the general applicability of this method to coumarin derivatives is well-established. Such simulations would involve defining a target protein and then using a scoring function to evaluate the binding affinity and pose of the coumarin derivative within the protein's binding pocket. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. asrjetsjournal.org

Table 3: Illustrative Data from a Molecular Docking Simulation

ParameterDescription
Binding Affinity (e.g., kcal/mol)The predicted strength of the interaction between the ligand and the protein.
Binding PoseThe predicted orientation and conformation of the ligand within the protein's active site.
Key Interacting ResiduesThe amino acid residues of the protein that form significant interactions with the ligand.
Types of InteractionsThe nature of the forces stabilizing the complex (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

Analysis of Local Reactivity Parameters using Fukui Functions

To gain a more nuanced understanding of reactivity at the atomic level, local reactivity descriptors derived from DFT, such as Fukui functions, are employed. wikipedia.orgnih.govacs.org The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgresearchgate.net

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org By analyzing the condensed Fukui functions for each atom in this compound, one could pinpoint the specific sites most likely to engage in chemical reactions. For instance, the analysis can distinguish between reactivity at different carbon atoms within the coumarin ring system. nih.govacs.org Studies on other substituted coumarins have shown that such analyses can successfully predict the preferred sites of addition reactions. acs.org

Table 4: Local Reactivity Descriptors for a Molecule

Atomic SiteFukui Function (f+)Fukui Function (f-)Fukui Function (f0)Interpretation
Atom XValueValueValueSusceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).
Atom YValueValueValueSusceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).
Atom ZValueValueValueSusceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).

Future Directions and Emerging Research Avenues

Development of Novel Coumarin-Based Fluorescent Tags

The foundation of 4-Bromomethyl-6,7-dimethoxycoumarin's utility lies in its fluorescent properties, a characteristic of the broader coumarin (B35378) family. ontosight.ai Researchers are actively working on synthesizing new fluorescent probes and tags based on the coumarin scaffold to meet the demands of modern biochemical and medical research. rsc.orgrsc.org The development of these novel tags often involves modifying the substituents on the coumarin nucleus; while the 3- and 7-positions are most commonly altered, modifications at the 4- and 8-positions are also being explored to fine-tune the photophysical properties. nih.govresearchgate.net

The reactive bromomethyl group at the 4-position of this compound makes it an excellent starting material, or synthon, for creating more complex and targeted fluorescent probes. chemimpex.comontosight.ai This functional group allows for straightforward covalent attachment to a wide range of molecules, including carboxylic acids, proteins, and other biomolecules, effectively "tagging" them for visualization and tracking. medchemexpress.comontosight.airesearchgate.net Future work aims to develop coumarin-based tags with enhanced quantum yields, greater photostability, and sensitivity to specific microenvironments (e.g., pH, polarity, or the presence of specific ions), which would broaden their applicability in real-time cellular imaging and diagnostics. rsc.orgpubcompare.ai

Integration into Microfluidic Systems for High-Throughput Analysis

Microfluidic "lab-on-a-chip" technology represents a paradigm shift in chemical and biological analysis, offering advantages such as drastically reduced sample and reagent consumption, rapid analysis times, and high throughput. d-nb.infomdpi.comtue.nl These systems integrate various laboratory functions onto a single chip with channels measuring tens to hundreds of micrometers. d-nb.info A key component of many microfluidic platforms is a sensitive detection system, often based on fluorescence. tue.nl

Given that this compound is a well-established fluorescent labeling agent for analytes like carboxylic acids, caltagmedsystems.co.uksigmaaldrich.comfishersci.ca its integration into microfluidic systems is a logical and promising research direction. By tagging target molecules with this coumarin derivative, researchers can leverage the high sensitivity of fluorescence detection within the miniaturized format of a microfluidic chip. nih.gov This combination is ideal for high-throughput screening (HTS) in drug discovery, where thousands of compounds can be rapidly tested for their effects on biological targets. tue.nlnih.gov The use of droplet-based microfluidics, which encapsulates reactions in tiny, discrete droplets, further enhances throughput and control, making fluorescent probes like those derived from this compound invaluable for modern, large-scale biological assays. d-nb.infomdpi.com

Applications in Advanced Materials and Nanotechnology (e.g., Functional Polymer Particles)

The unique photophysical properties of coumarin derivatives are not limited to biological labeling; they are also being harnessed in the field of materials science and nanotechnology. researchgate.netnih.gov Coumarins are explored for their use in creating materials with novel optical and electronic properties, such as organic light-emitting diodes (OLEDs), liquid crystals, and light-harvesting composites. researchgate.net

The reactive nature of this compound makes it an attractive building block for incorporating the coumarin fluorophore into larger macromolecular structures, such as functional polymers. chemimpex.com By reacting the bromomethyl group, this compound can be grafted onto or used as a monomer in the polymerization process to create functional polymer particles. These fluorescently tagged particles could have applications in areas such as sensitive sensors, advanced imaging agents, or as photosensitizers for processes like the polymerization of epoxy-silicones under UV or visible light. researchgate.net The π-extended structure of the coumarin system contributes to these valuable photophysical properties, opening avenues for creating complex, polycyclic structures for advanced material applications. nih.gov

Exploration of Biological and Therapeutic Potential Beyond Labeling

While its role as a labeling agent is significant, the inherent biological activity of the coumarin scaffold points toward a broader therapeutic potential for this compound. chemimpex.comontosight.ai Coumarin derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, anticoagulant, and anticancer effects. scispace.comatlantis-press.comfrontiersin.orgmdpi.com

Preliminary studies and the general properties of related compounds suggest that this compound itself may possess some of these therapeutic activities. ontosight.ai Research has indicated its potential as an antimicrobial and antioxidant agent. ontosight.ai Furthermore, its potential use in photodynamic therapy for cancer has been suggested, where it would act as a photosensitizer that, upon activation by light, helps to target and destroy cancer cells. chemimpex.com The exploration of coumarin derivatives as inhibitors of enzymes like carbonic anhydrase, which is linked to some cancers, is also an active area of research. nih.gov Future investigations will likely focus on synthesizing and screening libraries of derivatives of this compound to identify lead compounds with potent and selective activity against various diseases, moving its application far beyond the realm of simple fluorescent labeling. atlantis-press.commdpi.com

Q & A

Q. What are the primary applications of 4-Bromomethyl-6,7-dimethoxycoumarin in analytical chemistry?

this compound is widely used as a fluorescent derivatizing agent for carboxylic acids in chromatographic analyses. It reacts with acidic functional groups under phase-transfer conditions to form stable, fluorescent esters, enabling sensitive detection via HPLC with fluorescence detectors (λex 340 nm, λem 425 nm) . This method is critical for quantifying fatty acids, mycolic acids, and other metabolites in biological samples, with applications in lipidomics and mycobacterial research .

Q. What are the recommended storage conditions for this compound to ensure stability?

The compound should be stored at 2–8°C in airtight containers, protected from light and moisture. Prolonged exposure to air or ambient temperatures can lead to degradation, reducing derivatization efficiency. Solubility is optimal in dichloromethane or DMSO, which should be freshly distilled to avoid water contamination .

Advanced Research Questions

Q. How can derivatization protocols using this compound be optimized for complex biological matrices?

Key optimization steps include:

  • Reaction Conditions : Use phase-transfer catalysis (e.g., 18-crown-6 ether) in dichloromethane with overnight reaction times to ensure complete esterification of carboxyl groups .
  • Solvent Purity : Ensure solvents like heptane or acetonitrile are HPLC-grade to minimize background noise .
  • Internal Standards : Incorporate saturated C20–C28 fatty acid-DMC esters for normalization. For example, add 40 µg/1000 µl of derivatized C28 as a control to correct for extraction losses .

Q. How should researchers address discrepancies in HPLC quantification of derivatized fatty acids?

Data inconsistencies often arise from incomplete derivatization or matrix interference. To resolve these:

  • Background Subtraction : Subtract baseline C28 levels from total C28 peaks to calculate the net internal standard ratio (C28:mycolic acids) .
  • Column Selection : Use C18 reverse-phase columns (e.g., Alltech 81412) with gradient elution (acetonitrile/tetrahydrofuran, 100:0 to 40:60 over 70 min) to improve separation of structurally similar esters .
  • Validation : Cross-validate results with TLC or mass spectrometry to confirm peak identity .

Q. How does this compound compare to other fluorescent derivatization reagents in sensitivity and selectivity?

Compared to reagents like 4-bromomethyl-7-methoxycoumarin (BrMMC) or anthryldiazomethane (ADAM), this compound offers superior fluorescence quantum yield and stability in acidic conditions. Its dimethoxy groups enhance electron-donating effects, shifting emission to longer wavelengths (425 nm), which reduces background interference in biological samples . However, selectivity for branched-chain fatty acids may require optimization of reaction pH and temperature .

Methodological Considerations

Q. What steps are critical for preparing this compound-derivatized samples for HPLC analysis?

Sample Cleanup : Pre-extract lipids using toluene/acetone (8:2) to remove polar contaminants .

Derivatization : React 0.1 mg of sample with 0.4% this compound in dichloromethane overnight at 25°C .

Purification : Isolate DMC esters via preparative TLC (silica gel G, toluene/acetone 8:2) .

HPLC Injection : Dissolve purified esters in heptane (500 µl) and inject 1–5 µl using an autosampler .

Q. How can researchers validate the specificity of this compound in complex mixtures?

  • Co-chromatography : Spike samples with authentic standards (e.g., C20–C28 DMC esters) to confirm retention times .
  • Fluorescence Quenching : Test pH-dependent emission changes; true derivatives show stable fluorescence at pH 2–9 .
  • Mass Spectrometry : Use LC-MS/MS to verify molecular ions (e.g., [M+H]<sup>+</sup> for C24 DMC ester at m/z 489) .

Troubleshooting Guide

Issue Potential Cause Solution
Low derivatization yieldImpure solvents or degraded reagentUse freshly distilled dichloromethane; test reagent purity via TLC .
High background noiseContaminated HPLC columnFlush column with 100% methanol; replace guard cartridge .
Inconsistent peak ratiosVariable reaction temperaturesStandardize derivatization at 25°C with a thermostatic shaker .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.